molecular formula C23H19N3O5 B2602762 Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate CAS No. 953853-07-1

Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate

Cat. No.: B2602762
CAS No.: 953853-07-1
M. Wt: 417.421
InChI Key: LKZHTAGOWGGNNG-UHFFFAOYSA-N
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Description

Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and a pyrrolidinyl group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzamido group and the pyrrolidinyl moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of amide bonds and esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection and temperature control are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The pyrrolidinyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate is unique due to its combination of a quinoline core and a pyrrolidinyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

methyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-2-methylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-13-11-19(17-12-15(23(30)31-2)5-8-18(17)24-13)25-22(29)14-3-6-16(7-4-14)26-20(27)9-10-21(26)28/h3-8,11-12H,9-10H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZHTAGOWGGNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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